molecular formula C19H18N2O2S B3009083 (4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034493-86-0

(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B3009083
CAS No.: 2034493-86-0
M. Wt: 338.43
InChI Key: OAMNBLIXGVNPRP-UHFFFAOYSA-N
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Description

(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H18N2O2S and its molecular weight is 338.43. The purity is usually 95%.
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Biological Activity

(4-Methylthiophen-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a methylthiophene moiety, a quinoline ring, and a pyrrolidine structure, which contribute to its diverse biological properties. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The following table summarizes the key synthetic routes:

StepReaction TypeKey ReagentsConditions
1Nucleophilic SubstitutionPyrrolidine derivativesVarying temperatures
2CyclizationQuinoline derivativesControlled atmosphere
3CondensationAldehydes or ketonesSolvent-dependent

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various signaling pathways involved in cellular processes.

Recent studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial-dependent pathways. It appears to inhibit key proteins involved in cell cycle regulation, such as CDK1, leading to G2/M phase arrest in various leukemia cell lines .

Pharmacological Effects

The compound has been investigated for several pharmacological effects:

Case Studies

Several case studies have explored the biological effects of related compounds:

  • Growth Inhibition in Leukemia Cells : A study on a derivative demonstrated significant apoptosis induction in HL-60 cells via caspase activation pathways. The treatment resulted in increased reactive oxygen species (ROS) production and modulation of AKT signaling pathways .
  • PCSK9 Inhibition : Although not directly involving this compound, related quinoline derivatives have shown promise in inhibiting proprotein convertase subtilisin/kexin type 9 (PCSK9), which is crucial for lipid metabolism . This suggests potential applications in hyperlipidemia treatment.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with other similar compounds:

CompoundStructure FeaturesBiological Activity
Compound APyridine-basedAnticancer
Compound BQuinoline-basedAntimicrobial
This compoundMethylthiophene + Quinoline + PyrrolidineAnticancer, Anti-inflammatory

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-10-17(24-12-13)19(22)21-9-8-15(11-21)23-18-7-6-14-4-2-3-5-16(14)20-18/h2-7,10,12,15H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMNBLIXGVNPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.